molecular formula C17H13N3O2 B13027838 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide CAS No. 93631-96-0

2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide

Cat. No.: B13027838
CAS No.: 93631-96-0
M. Wt: 291.30 g/mol
InChI Key: LMJOHDNPAPCTTM-UHFFFAOYSA-N
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Description

2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide is a complex organic compound with the molecular formula C17H13N3O2 It is known for its unique chemical structure, which includes a benzo[a]carbazole core with a hydroxy group at the 2-position and a carbohydrazide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide typically involves the reaction of 2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and carbohydrazide groups play crucial roles in its bioactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

93631-96-0

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-hydroxy-11H-benzo[a]carbazole-3-carbohydrazide

InChI

InChI=1S/C17H13N3O2/c18-20-17(22)13-7-9-5-6-11-10-3-1-2-4-14(10)19-16(11)12(9)8-15(13)21/h1-8,19,21H,18H2,(H,20,22)

InChI Key

LMJOHDNPAPCTTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NN)O

Origin of Product

United States

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